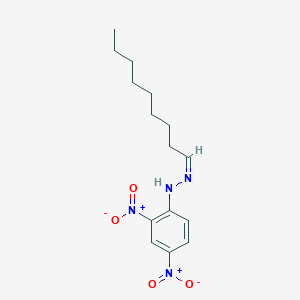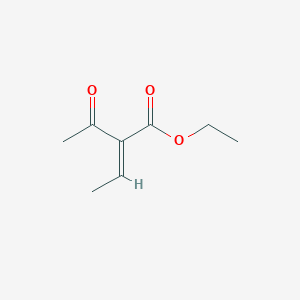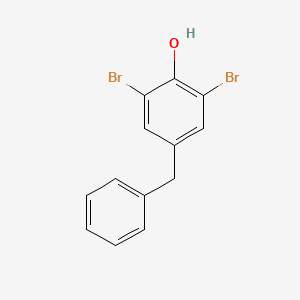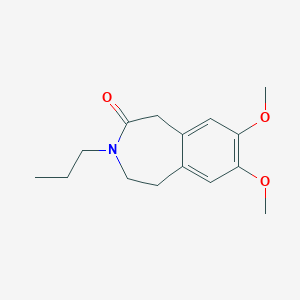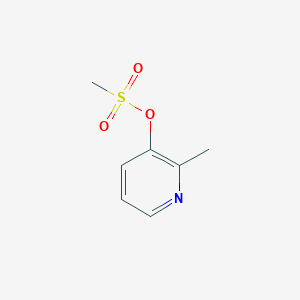
(2-Methylpyridin-3-yl) methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpyridin-3-yl) methanesulfonate is an organic compound with the molecular formula C7H9NO3S It is a derivative of pyridine, where a methyl group is attached to the second position of the pyridine ring, and a methanesulfonate group is attached to the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyridin-3-yl) methanesulfonate typically involves the reaction of 2-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method involves passing the reactants through a packed column containing a catalyst, such as Raney nickel, under controlled temperature and pressure conditions. This approach offers advantages such as shorter reaction times, increased safety, and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylpyridin-3-yl) methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.
Major Products Formed
Substitution Reactions: Yield various substituted pyridine derivatives.
Oxidation Reactions: Produce aldehydes or carboxylic acids.
Reduction Reactions: Form piperidine derivatives.
Aplicaciones Científicas De Investigación
(2-Methylpyridin-3-yl) methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, polymers, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2-Methylpyridin-3-yl) methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of new covalent bonds with nucleophiles. This property makes it useful in the synthesis of various organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine: Lacks the methanesulfonate group and is less reactive in nucleophilic substitution reactions.
3-Methylpyridine: Has the methyl group at a different position, leading to different reactivity and applications.
Pyridine-3-methanesulfonate: Similar structure but lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness
(2-Methylpyridin-3-yl) methanesulfonate is unique due to the presence of both the methyl and methanesulfonate groups, which confer specific reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .
Propiedades
Fórmula molecular |
C7H9NO3S |
|---|---|
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
(2-methylpyridin-3-yl) methanesulfonate |
InChI |
InChI=1S/C7H9NO3S/c1-6-7(4-3-5-8-6)11-12(2,9)10/h3-5H,1-2H3 |
Clave InChI |
CZNUDDDMWNMMHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



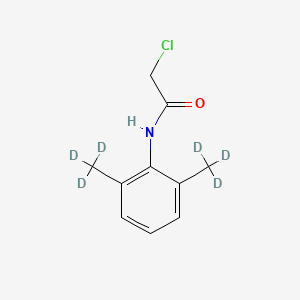
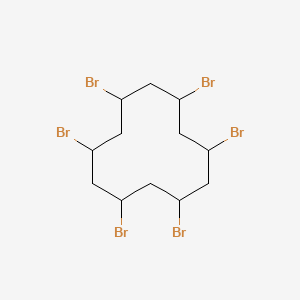

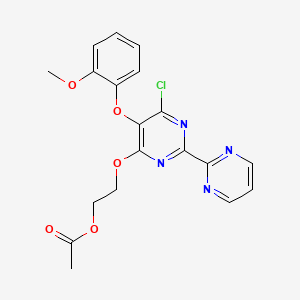
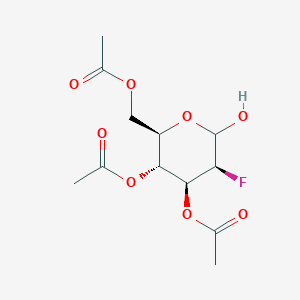
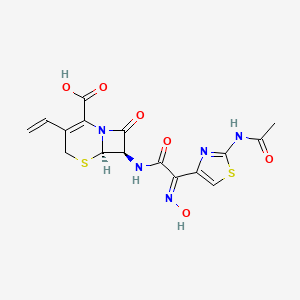
![Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate](/img/structure/B13849640.png)
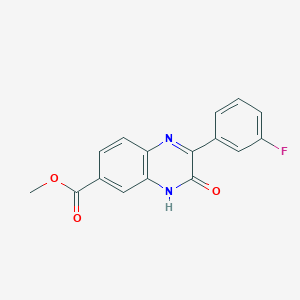
![3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13849649.png)
